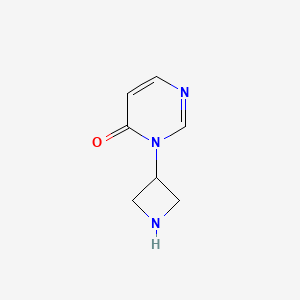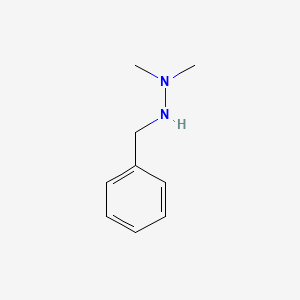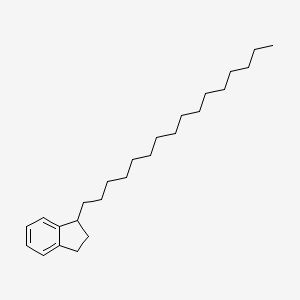
3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Azetidinyl)-4(3H)-pyrimidinone is a heterocyclic compound that features both azetidine and pyrimidinone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azetidinyl)-4(3H)-pyrimidinone typically involves the formation of the azetidine ring followed by the construction of the pyrimidinone moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidin-3-ols can be treated with sulfenes to form azetidinyl mesylates, which are then used as intermediates for further reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Azetidinyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the azetidine or pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Aplicaciones Científicas De Investigación
3-(3-Azetidinyl)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Azetidinyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
3-Azetidinyl acetic acid methyl ester derivatives: These compounds share the azetidine ring and have been studied for their neuroprotective activity.
3-Substituted azetidines: These compounds have similar structural features and pharmacological properties.
Uniqueness
3-(3-Azetidinyl)-4(3H)-pyrimidinone is unique due to the combination of the azetidine and pyrimidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O/c11-7-1-2-8-5-10(7)6-3-9-4-6/h1-2,5-6,9H,3-4H2 |
Clave InChI |
UPHKOOIVQBDQJT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)N2C=NC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)





![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)

![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)

![3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13942787.png)
![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)
![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)
